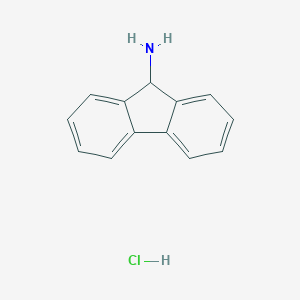

9H-Fluoren-9-amine hydrochloride

Descripción

Significance of the Fluorene (B118485) Scaffold in Contemporary Organic Chemistry

The fluorene molecule, a polycyclic aromatic hydrocarbon with the formula (C₆H₄)₂CH₂, serves as a fundamental building block in the synthesis of a wide array of organic compounds. wikipedia.org First identified in coal tar by Marcellin Berthelot in 1867, its unique structural and photophysical properties have made it a subject of extensive study. wikipedia.org The fluorene scaffold is characterized by its planarity and the presence of a reactive methylene (B1212753) bridge at the 9-position, which is particularly susceptible to functionalization. researchgate.netresearchgate.net This reactivity allows for the introduction of various substituents, enabling the fine-tuning of the molecule's electronic and optical properties. researchgate.net

The inherent fluorescence of the fluorene ring system is a key feature that has been exploited in the development of materials for electronic and optoelectronic devices. wikipedia.org Polyfluorene polymers, for instance, are known for their electrical conductivity and electroluminescence, making them valuable as luminophores in organic light-emitting diodes (OLEDs). wikipedia.org The ability to easily modify the fluorene structure at the C2, C7, and C9 positions provides a versatile platform for creating novel materials with tailored characteristics. researchgate.net Furthermore, the rigid and planar nature of the fluorene scaffold contributes to the formation of self-assembling systems through π-π stacking interactions. researchgate.net

Role of 9H-Fluoren-9-amine Core Structures in Chemical Innovation

The introduction of an amine group at the 9-position of the fluorene scaffold gives rise to the 9H-fluoren-9-amine core structure. This structural motif is a key intermediate in the synthesis of a variety of more complex molecules. targetmol.com The amino group can be further modified, for example, through the formation of carbamates like the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is a widely used protecting group for amines in peptide synthesis. wikipedia.org

The 9-aminofluorene (B152764) moiety is also a precursor for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. For instance, derivatives of 9H-fluoren-9-amine have been investigated for their antimicrobial and antiproliferative activities. nih.gov The synthesis of novel α-aminophosphonic acids incorporating the (9H-fluoren-9-yl)urea moiety has also been explored, highlighting the versatility of this core structure in generating new chemical entities. researchgate.net

Scope and Research Focus on 9H-Fluoren-9-amine Hydrochloride

This compound is the salt form of 9H-fluoren-9-amine, which enhances its stability and solubility in certain solvents. Research on this specific compound often centers on its use as a building block or intermediate in organic synthesis. targetmol.com For example, it is utilized in the preparation of various fluorene derivatives for applications in dye synthesis and as fluorescent probes. targetmol.com

The synthesis of this compound itself can be achieved through methods such as the reductive amination of 9-fluorenone (B1672902). chemicalbook.com Studies have also reported its formation as a hydrochloride salt during the synthesis of other fluorene-containing heterocyclic compounds. mdpi.com The chemical and physical properties of this compound are documented in various chemical databases, providing essential information for its handling and application in research settings. nih.govoakwoodchemical.com

Data on this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂ClN | nih.govoakwoodchemical.com |

| Molecular Weight | 217.70 g/mol | oakwoodchemical.com |

| CAS Number | 5978-75-6 | nih.gov |

| Melting Point | 265-270 °C (decomposes) | oakwoodchemical.com |

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

9H-fluoren-9-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N.ClH/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;/h1-8,13H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKJOJSYQSVNOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208518 | |

| Record name | 9H-Fluoren-9-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5978-75-6 | |

| Record name | 9H-Fluoren-9-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5978-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-amine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Aminofluorene hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-9-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-fluoren-9-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9H-Fluoren-9-amine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AXS4N2M6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 9h Fluoren 9 Amine Hydrochloride and Its Analogs

Reductive Amination Strategies for Carbonyl Precursors

Reductive amination stands as a cornerstone for the synthesis of amines from carbonyl compounds. acsgcipr.orgmasterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. acsgcipr.orgmasterorganicchemistry.com For the synthesis of 9H-Fluoren-9-amine, 9-fluorenone (B1672902) serves as the carbonyl precursor.

Catalytic Approaches in Reductive Amination (e.g., Iridium-catalyzed methods)

The direct reductive amination of ketones, particularly sterically hindered ones like 9-fluorenone, can be effectively achieved using transition metal catalysts. nih.govnih.gov Iridium-based catalysts have emerged as particularly potent for this transformation. nih.govthieme-connect.comnih.govrsc.org For instance, half-sandwich iridium complexes, in conjunction with ammonium (B1175870) formate (B1220265) as both the nitrogen and hydride source, have been successfully employed. nih.govchemicalbook.com A notable example is the use of a [Cp*Ir(picolinamide)] complex, which facilitates the direct reductive amination of ketones under transfer hydrogenation conditions. organic-chemistry.org

These iridium-catalyzed methods offer several advantages, including high efficiency and the ability to perform the reaction under mild conditions. nih.govnih.gov The choice of ligand associated with the iridium center, such as diphosphine ligands (e.g., Josiphos or Xantphos), is often critical for the success of the reaction, especially when dealing with challenging substrates like aliphatic ketones and amines. nih.gov Research has demonstrated that these catalytic systems can achieve high yields and enantioselectivities in the synthesis of chiral amines from aromatic ketones. thieme-connect.comrsc.org

A specific protocol for the reductive amination of 9-fluorenone involves using an iridium catalyst (1 mol%) with ammonium formate (10 equivalents) in methanol (B129727) at 37°C for 24 hours, resulting in a 70% yield of 9H-fluoren-9-amine. chemicalbook.com

Optimization of Reaction Conditions for Amination Yields

Optimizing reaction conditions is paramount to maximizing the yield and selectivity of the reductive amination process. acsgcipr.orgorganic-chemistry.org Key parameters that are often tuned include the choice of reducing agent, solvent, temperature, and catalyst system.

Common reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com Sodium cyanoborohydride is often favored due to its selectivity for reducing the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com However, concerns over cyanide toxicity have led to the increased use of sodium triacetoxyborohydride. masterorganicchemistry.com

The reaction solvent also plays a crucial role. While methanol is commonly used, other polar solvents may be employed. nih.govcommonorganicchemistry.com For iridium-catalyzed reactions, methanol has been shown to be effective. nih.govchemicalbook.com The temperature is another critical factor; for instance, iridium-catalyzed reductive aminations can often be carried out at a mild physiological temperature of 37°C. nih.gov

Table 1: Reductive Amination of 9-Fluorenone

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| [Cp*Ir(N-phenyl-2-pyridinecarboxamidate)Cl] | Ammonium Formate | Methanol | 37 | 24 | 70 chemicalbook.com |

Hantzsch Reaction Pathways for Fluorenyl-Hydrazinthiazole Derivatives

The Hantzsch thiazole (B1198619) synthesis is a classic and versatile method for constructing the thiazole ring system. chemhelpasap.comsynarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com In the context of fluorene (B118485) chemistry, this pathway has been adapted to synthesize fluorenyl-hydrazinylthiazole derivatives. mdpi.comresearchgate.netresearchgate.net

The synthesis commences with the reaction of fluorenone with thiosemicarbazide (B42300), often in a solvent like 1,4-dioxane (B91453) with a catalytic amount of glacial acetic acid, to form 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide. mdpi.comresearchgate.net This intermediate then undergoes the Hantzsch cyclization with various α-halocarbonyl compounds in solvents such as tetrahydrofuran (B95107) (THF) or 1,4-dioxane. mdpi.comresearchgate.netresearchgate.net

While the reaction can proceed without a base, the addition of a catalyst like sodium acetate (B1210297) can significantly shorten the reaction time. mdpi.com The choice of solvent can also influence the reaction rate, with some reactions proceeding faster in 1,4-dioxane than in THF. mdpi.com This methodology provides access to a diverse range of 4,5-disubstituted thiazole derivatives. mdpi.com

Table 2: Synthesis of Fluorenyl-Hydrazonothiazole Derivatives via Hantzsch Reaction

| α-Halocarbonyl Compound | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Chloroacetone | THF | None | 6 | 75 mdpi.com |

| Ethyl 2-bromo-4'-chloroacetophenone | THF | None | 5 | 87 mdpi.com |

| Ethyl 2-bromo-3'-chloroacetophenone | THF | None | 5 | 85 mdpi.com |

| 3-chloro-2,4-pentanedione | 1,4-dioxane | Sodium Acetate | - | - mdpi.com |

| Ethyl 2-chloroacetoacetate | 1,4-dioxane | Sodium Acetate | - | - mdpi.com |

Condensation Reactions for Schiff Base Synthesis

Schiff bases, characterized by the azomethine or imine group (-C=N-), are synthesized through the condensation reaction of a primary amine with a carbonyl compound (aldehyde or ketone). chemprob.orgscispace.comwikipedia.org These reactions are fundamental in organic synthesis and provide access to a wide array of compounds with diverse applications. chemprob.orgresearchgate.netnih.gov The formation of Schiff bases from 9H-fluoren-9-amine and its derivatives involves the reaction of the amine with various aldehydes and ketones. chemprob.orgjocpr.com

Catalytic Systems for Schiff Base Formation (e.g., Dodecatungstosilicic Acid)

The condensation reaction to form Schiff bases can be facilitated by acid or base catalysis. chemprob.orgresearchgate.net A variety of catalysts have been employed to improve reaction efficiency, including Lewis acids like tin(II) chloride (SnCl₂) and solid acid catalysts. elixirpublishers.com Dodecatungstosilicic acid is an example of a heteropoly acid that can act as an efficient catalyst in such transformations. While the direct use of dodecatungstosilicic acid for Schiff base synthesis from 9H-fluoren-9-amine is not explicitly detailed in the provided context, the general principle of using strong acid catalysts to promote the dehydration step in imine formation is well-established. researchgate.net

Other catalytic systems reported for Schiff base synthesis include the use of p-toluenesulfonic acid monohydrate in toluene (B28343). jocpr.com The choice of catalyst is often dictated by the reactivity of the specific amine and carbonyl substrates.

Solvent-Free and Environmentally Conscious Methodologies

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. scispace.comjocpr.comresearchgate.net For Schiff base synthesis, this has led to the exploration of solvent-free reaction conditions and the use of microwave irradiation. scispace.comsphinxsai.com

Solvent-free methods often involve grinding the reactants together, sometimes with a catalytic amount of a substance like SnCl₂ or a natural acid such as citric acid from lemon juice. elixirpublishers.comresearchgate.net These methods can offer several advantages, including shorter reaction times, simpler work-up procedures, and reduced generation of hazardous waste. scispace.comjocpr.com Microwave-assisted synthesis has also proven to be a powerful tool, allowing for rapid and efficient formation of Schiff bases, often without the need for a solvent or catalyst. sphinxsai.com For instance, irradiating a mixture of an aniline (B41778) and salicylaldehyde (B1680747) in a microwave oven can produce the corresponding Schiff base in high yield. sphinxsai.com These green approaches represent a significant advancement in the synthesis of Schiff bases, aligning with the principles of sustainable chemistry. scispace.comresearchgate.net

Synthesis of Specialized Fluoren-9-amine Derivatives

The functionalization of the 9-amino group on the fluorene scaffold opens up a vast chemical space for creating molecules with tailored properties. These derivatives are crucial in peptide synthesis, drug discovery, and the development of organic materials.

The direct substitution on the nitrogen atom of 9H-fluoren-9-amine is a fundamental strategy for creating a diverse library of compounds. Methodologies often focus on creating stable, yet versatile, N-aryl or N-alkyl bonds.

One prominent example is the synthesis of N-(9-phenylfluoren-9-yl) or N-PhF protected amines, which are valuable in peptide chemistry for their ability to prevent racemization at the α-carbon of amino acids. acs.orgresearchgate.netnih.gov A mild and rapid procedure involves the use of 9-chloro-9-phenylfluorene with a non-nucleophilic base like N-methylmorpholine (NMM) and a silver salt to trap the chloride, driving the reaction forward. acs.orgresearchgate.net This method is effective for protecting amino acid esters and Weinreb amides. acs.orgresearchgate.net For unprotected amino acids, a pre-silylation step using N,O-bis(trimethylsilyl)acetamide (BSA) is employed before the introduction of the PhF group. acs.orgresearchgate.net

Another significant class of N-substituted derivatives is Schiff bases, or imines, formed by the condensation of 9-fluorenone with primary amines. nih.govjocpr.comresearchgate.net This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and is often performed in a solvent like ethanol (B145695) or toluene at elevated temperatures, with azeotropic removal of water to improve yield. jocpr.comresearchgate.net These Schiff bases are not only stable compounds in their own right but also serve as key intermediates that can be reduced to form N-substituted 9H-fluoren-9-amines.

Table 1: Selected Methods for N-Substitution of Fluorene Derivatives

| Product Type | Starting Materials | Reagents & Conditions | Application | Reference |

| N-PhF-Amino Acid Esters | Amino acid ester, 9-Chloro-9-phenylfluorene | N-Methylmorpholine, AgNO₃, Acetonitrile, 0°C to RT | Racemization-free protection | acs.orgresearchgate.net |

| N-PhF-Amino Acids | α-Amino acid, 9-Chloro-9-phenylfluorene | 1. N,O-bis(trimethylsilyl)acetamide (BSA) 2. NMM, AgNO₃ | Racemization-free protection | acs.orgresearchgate.net |

| Schiff Bases | 9-Fluorenone, Primary Amine | p-Toluenesulfonic acid, Toluene, Reflux (Dean-Stark) | Synthesis of N-substituted amines | jocpr.comresearchgate.net |

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base lability. publish.csiro.au The reagents used to introduce this group, such as N-(9-fluorenylmethoxycarbonyl)oxysuccinimide (Fmoc-OSu) and 9-fluorenylmethyl chloroformate (Fmoc-Cl), are synthesized from 9-fluorenemethanol (B185326) rather than 9-fluoren-9-amine. However, other protecting groups are directly derived from the fluorenyl amine structure.

The 9-phenyl-9-fluorenyl (PhF) group is an excellent example of a protecting group directly based on the N-substituted fluoren-9-amine framework. nih.gov The key precursor for introducing this group is typically a halo-derivative, such as 9-bromo-9-phenylfluorene. The synthesis of this reagent begins with the Grignard reaction of phenylmagnesium bromide with 9-fluorenone to produce 9-phenyl-9-fluorenol. orgsyn.org Subsequent treatment of the alcohol with aqueous hydrobromic acid in toluene yields 9-bromo-9-phenylfluorene. orgsyn.org This traditional method provides the key reagent for the phenylfluorenylation of amines. nih.gov

More recent protocols have also utilized 9-chloro-9-phenylfluorene, which can be synthesized from 9-fluorenone and bromobenzene (B47551) via a Grignard reaction followed by treatment with a chlorinating agent. acs.org These fluorenyl-based reagents are crucial for specialized applications where properties like enhanced acid stability compared to trityl groups are required. nih.gov

The synthesis of unnatural amino acids is a burgeoning field in chemical biology, providing tools to probe protein function and create novel therapeutics. Fluorene-based protecting groups are instrumental in these syntheses, primarily because they can prevent the epimerization of the sensitive α-chiral center during C-C bond formation. nih.gov

The N-Pf (9-phenyl-9-fluorenyl) group has proven to be exceptionally robust in this regard. nih.gov Once an amino acid is protected as its N-Pf derivative, the carbonyl group can be modified to an aldehyde or ketone. These N-Pf-amino carbonyl compounds are configurationally stable and can undergo various reactions, such as Grignard additions, aldol (B89426) reactions, and Wittig reactions, to build complex side chains without losing enantiomeric purity. nih.gov

The Fmoc group is also widely used in the synthesis of unnatural amino acids. researchgate.netresearchgate.net Methodologies like the Arndt-Eistert homologation can be applied to N-Fmoc protected α-amino acids to generate β-amino acids. researchgate.net This involves converting the N-Fmoc amino acid into a diazoketone, which then undergoes a Wolff rearrangement. researchgate.net Furthermore, Fmoc-protection is compatible with the synthesis of complex structures, including lipophilic amino acids, researchgate.net fluorine-containing amino acids, nih.gov and triazine-based amino acid mimics. nih.gov A notable strategy involves the photocatalytic cross-electrophile coupling of a bromoalkyl intermediate derived from serine to create a wide array of optically pure unnatural amino acids, a process compatible with standard protecting group strategies. princeton.edu

Table 2: Examples of Fluorene-Protected Unnatural Amino Acid Synthesis

| Strategy | Protecting Group | Key Reaction | Type of Unnatural Amino Acid | Reference |

| Side-chain Elaboration | N-Pf | Grignard, Aldol, Wittig | Various complex side chains | nih.gov |

| Homologation | N-Fmoc | Arndt-Eistert Reaction | β-Homo-amino acids | researchgate.net |

| Cross-Coupling | Standard Protection | Metallaphotoredox Catalysis | Phenylalanine/Tryptophan analogs | princeton.edu |

| Fluorination | Standard Protection | C(sp³)-H direct fluorination | Fluorinated aliphatic/aromatic AAs | nih.gov |

Synthetic Routes from 9-Fluorenone Precursors

The most common and economically viable starting material for the synthesis of 9H-Fluoren-9-amine is 9-fluorenone. Several synthetic strategies exist to convert the ketone functionality into the desired primary amine.

A direct and efficient method is the direct reductive amination of 9-fluorenone. This can be achieved using an iridium catalyst, such as [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl], with ammonium formate serving as both the ammonia (B1221849) source and the reductant. The reaction proceeds in methanol at a mild temperature of 37°C, providing the desired 9H-fluoren-9-amine in good yield after acidic workup and subsequent basification. chemicalbook.com

Another well-established, two-step route proceeds through a 9-fluorenone oxime intermediate. nih.gov

Oximation: 9-Fluorenone is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium hydroxide (B78521), in a solvent like methanol. Refluxing the mixture yields 9H-fluoren-9-one oxime. nih.gov

Reduction: The resulting oxime can then be reduced to 9H-fluoren-9-amine using various reducing agents.

A similar pathway involves the formation of a Schiff base (or imine) as an intermediate. Condensation of 9-fluorenone with ammonia or a primary amine forms the corresponding imine, which can then be isolated and subsequently reduced to the target amine. For instance, various Schiff bases have been synthesized by reacting 9-fluorenone with different amines in refluxing ethanol. jocpr.com Subsequent reduction of the C=N bond would yield the corresponding secondary or primary amine. After synthesis, the free amine is typically converted to its hydrochloride salt for improved stability and handling by treating the amine solution with hydrochloric acid.

Chemical Reactivity and Mechanistic Investigations of 9h Fluoren 9 Amine Hydrochloride Architectures

Iminium Catalysis and its Applications in Fluorene (B118485) Chemistry

Iminium catalysis is a powerful strategy in organic synthesis for activating α,β-unsaturated carbonyl compounds. nih.gov This process involves the reversible reaction of a chiral amine with an aldehyde or ketone to form an iminium ion. nih.gov The resulting iminium ion has a lower-lying Lowest Unoccupied Molecular Orbital (LUMO), which enhances its electrophilicity and makes it more susceptible to attack by nucleophiles. nih.gov

Role of Acid Cocatalysts in Iminium Activation

Acid cocatalysts can play a crucial role in iminium ion generation. By protonating the carbonyl oxygen, an acid increases the electrophilicity of the carbonyl carbon, facilitating the initial attack by the amine. While the specific use of acid cocatalysts with 9H-Fluoren-9-amine in iminium catalysis is not extensively detailed in the provided results, the general principle of acid catalysis in imine formation is well-established. For instance, the formation of amine salts with strong acids like HCl is a common practice. youtube.comspectroscopyonline.com This principle extends to the formation of iminium ions, where an acidic environment can promote the condensation reaction between the amine and the carbonyl compound.

Enantioselective Catalysis via Iminium Intermediates

The formation of iminium ions from chiral amines is a cornerstone of enantioselective catalysis, enabling the synthesis of specific stereoisomers. nih.gov This has been successfully applied in various photochemical reactions. nih.gov In the context of fluorene chemistry, while direct examples involving 9H-Fluoren-9-amine hydrochloride are not explicitly detailed, related fluorene-derived imines have been utilized in enantioselective reactions. For example, N-phenethyl-9H-fluoren-9-imine was investigated in palladium-catalyzed enantioselective α-alkenylation of alkylamines, although it was found to be unreactive under the studied conditions. acs.org This highlights the importance of the specific structure of the imine and the reaction conditions in achieving successful enantioselective catalysis.

Nucleophilic Reactivity of the Amine Moiety

The amine group of 9H-Fluoren-9-amine exhibits nucleophilic properties, enabling it to participate in a variety of chemical transformations. This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules. The lone pair of electrons on the nitrogen atom allows it to attack electrophilic centers. youtube.com

The nucleophilicity of the amine can be influenced by its immediate chemical environment. For instance, in the hydrochloride salt form, the nitrogen's lone pair is protonated, which significantly diminishes its nucleophilicity. youtube.com Therefore, in reactions where the nucleophilic character of the amine is required, a basic workup is often necessary to liberate the free amine from its salt. acs.orgchemicalbook.com

An example of the amine's nucleophilic character is its reaction with carbonyl compounds to form imines or enamines. nih.gov Furthermore, primary amines can undergo further substitution reactions to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.com

Formation and Stability of Hydrochloride Salts in Organic Reactions

The formation of hydrochloride salts of amines, including 9H-Fluoren-9-amine, is a common and useful practice in organic chemistry. This is achieved by reacting the amine with hydrochloric acid. youtube.com The resulting salt is an ionic compound, which often leads to it being a crystalline solid that can be more easily isolated and purified from a reaction mixture compared to the free amine. youtube.com

The stability of these salts is dependent on the basicity of the amine and the strength of the acid. reddit.com Aromatic amines are generally less basic, requiring a strong acid like HCl for stable salt formation. reddit.com The formation of the hydrochloride salt renders the amine more water-soluble, which can be advantageous for certain applications, including improving the bioavailability of pharmaceutical compounds. spectroscopyonline.com The salt formation is a reversible process; treatment with a strong base, such as sodium hydroxide (B78521), will deprotonate the ammonium ion and regenerate the free amine. youtube.com

| Property | Description |

| Formation | Reaction of the amine with hydrochloric acid. youtube.com |

| Nature | Ionic compound, often a crystalline solid. youtube.com |

| Utility | Facilitates purification and isolation. youtube.com |

| Stability | Depends on the basicity of the amine and the strength of the acid. reddit.com |

| Reversibility | The free amine can be regenerated by treatment with a strong base. youtube.com |

Interconversion Pathways with Related Fluorene Compounds (e.g., 9-Fluorenone (B1672902), 9-Fluorenone Oxime)

This compound is chemically linked to other important fluorene derivatives, notably 9-Fluorenone and 9-Fluorenone Oxime, through various synthetic pathways.

The synthesis of 9H-Fluoren-9-amine can be achieved from 9-Fluorenone through reductive amination. chemicalbook.com A general procedure involves reacting the carbonyl compound with a source of ammonia (B1221849), such as ammonium formate (B1220265), in the presence of a suitable catalyst like an iridium complex. chemicalbook.com The initial product is the free amine, which can then be converted to the hydrochloride salt by treatment with hydrochloric acid. chemicalbook.com

9-Fluorenone itself can be synthesized through various methods, including the oxidation of 9H-fluorene or through palladium-catalyzed annulation routes.

9-Fluorenone can be converted to 9-Fluorenone Oxime by reacting it with hydroxylamine (B1172632) hydrochloride. nih.gov This reaction typically involves refluxing the reactants in a solvent like methanol (B129727). nih.gov Subsequently, 9-Fluorenone Oxime can serve as a precursor for the synthesis of 9H-Fluoren-9-amine. The reduction of the oxime group leads to the formation of the primary amine at the 9-position of the fluorene ring.

Design, Synthesis, and Functionalization of 9h Fluoren 9 Amine Derivatives

Structure-Activity Relationship (SAR) Studies of Fluoren-9-amine Scaffolds

While specific structure-activity relationship (SAR) studies on 9H-Fluoren-9-amine hydrochloride are not extensively detailed in the available literature, valuable insights can be drawn from SAR studies of structurally analogous compounds, such as 9-aminoacridines and tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine). These studies reveal that the substitution pattern on the polycyclic aromatic rings and modifications of the exocyclic amine group are critical determinants of biological activity.

For instance, in the case of 9-aminoacridine (B1665356) derivatives, which have been investigated for their antiviral activity against SARS-CoV-2, the nature and position of substituents on the acridine (B1665455) core significantly impact efficacy. researchgate.net Studies on tacrine analogues as acetylcholinesterase inhibitors have also demonstrated that substituents at specific positions can either enhance or diminish activity, with hydrophobic characteristics often playing a favorable role. These findings suggest that a systematic exploration of substituents on the fluorene (B118485) rings of 9H-Fluoren-9-amine could lead to the discovery of compounds with potent and selective biological activities. The introduction of different functional groups could modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Synthetic Strategies for Novel Fluorenyl-Hydrazinthiazoles

A significant class of derivatives synthesized from fluorene precursors are fluorenyl-hydrazinthiazoles. A common synthetic route to these compounds is the Hantzsch thiazole (B1198619) synthesis. This method typically involves the reaction of a thiourea (B124793) or thioamide derivative with an α-halocarbonyl compound.

In the synthesis of novel fluorenyl-hydrazinthiazoles, the starting material is often 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, which is prepared by the condensation of fluorenone with thiosemicarbazide (B42300). This fluorenyl-thiosemicarbazone is then reacted with various α-halocarbonyl compounds, such as chloroacetaldehyde (B151913) or other α-halo ketones, in a suitable solvent like tetrahydrofuran (B95107) (THF) or 1,4-dioxane (B91453). This reaction proceeds via cyclization to form the thiazole ring. While a base catalyst is not always necessary, its presence can shorten the reaction time. Depending on the reaction conditions and the solubility of the intermediates, the final product may be isolated as a hydrochloride salt.

Development of 4-Amino-5-Hydrazineyl-4H-1,2,4-Triazole Derivatives Incorporating Fluorenyl Moieties

The 4-amino-4H-1,2,4-triazole core is a key pharmacophore found in many biologically active compounds. mdpi.com The development of derivatives that incorporate a fluorenyl moiety represents a strategy for creating novel chemical entities. While direct literature on the synthesis of 4-amino-5-hydrazineyl -4H-1,2,4-triazoles bearing a fluorenyl group is limited, a plausible synthetic route can be proposed based on established methods for synthesizing 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. nih.govdergipark.org.tr

This proposed synthesis would commence with a fluorene-based carboxylic acid hydrazide. This starting material can be reacted with an aryl isothiocyanate to yield a 1-(fluorenoyl)-4-arylthiosemicarbazide. nih.gov Subsequent intramolecular cyclization of this thiosemicarbazide derivative under alkaline conditions, followed by treatment with hydrazine (B178648) hydrate, is a known method for forming the 4-amino-1,2,4-triazole (B31798) ring system. nih.govnih.gov This general strategy allows for the introduction of the fluorenyl group at the 5-position of the triazole ring. Further derivatization, for instance, by reacting the primary amino group of the triazole with various aldehydes, can lead to the formation of Schiff bases, expanding the chemical diversity of the synthesized compounds. mdpi.comgoogle.com

| Starting Material | Reagents | Product | Reference |

| Furan-2-carboxylic acid hydrazide | Aryl isothiocyanates, NaOH, Hydrazine hydrate | 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | nih.gov |

| Phenylacetic acid hydrazide | Aryl isothiocyanates, NaOH, Hydrazine hydrate | 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | nih.gov |

| Benzoic acid hydrazide | Carbon disulfide, KOH, Hydrazine hydrate | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | nih.gov |

Functionalization for Polymerization and Material Science Applications

The rigid and planar structure of the fluorene ring system, combined with its high thermal stability and photoluminescence, makes it an attractive building block for functional polymers. This compound and its derivatives serve as key intermediates for creating monomers suitable for polymerization.

Fluorene can be functionalized to create monomers for various polymerization techniques. For instance, di-substituted fluorenes, such as those with bromo or chloro groups at the 2 and 7 positions, are common precursors for polycondensation reactions like the Suzuki coupling. These monomers can be copolymerized with other aromatic compounds to tune the electronic and optical properties of the resulting polymers. The C9 position of the fluorene monomer is often substituted with alkyl chains to enhance solubility. The introduction of fluorine atoms into the fluorene backbone can also improve the thermal stability and fluorescence quantum yields of the polymers.

Amine functionalities can be incorporated into fluorene-based polymers to impart specific properties, such as serving as cross-linking sites or for further functionalization. One approach involves the synthesis of fluorene-based monomers that already contain an amine group. These amine-containing monomers can then be polymerized, for example, through ring-opening metathesis polymerization (ROMP). However, unprotected amine groups can sometimes interfere with certain polymerization catalysts. An alternative strategy is the post-polymerization modification of a pre-formed fluorene polymer to introduce amine functionalities. Amines also act as crucial intermediates in the synthesis of various polymers, including polyimides and epoxy thermosets.

Derivatization for Bioconjugation and Probe Development

The fluorescent properties of the fluorene scaffold make it an excellent platform for the development of probes for biological imaging. Derivatization of 9H-fluoren-9-amine allows for the attachment of reactive groups that can covalently bind to biomolecules, a process known as bioconjugation.

A common strategy involves converting the amine group of a fluorene derivative into an isothiocyanate (-N=C=S). mdpi.comgoogle.com This is typically achieved by reacting the amine with thiophosgene. google.com The resulting fluorenyl isothiocyanate is an amine-reactive probe that can readily form a stable thiourea linkage with primary or secondary amine groups found in biomolecules like proteins and peptides. mdpi.comgoogle.com

These probes can be designed with features such as high two-photon absorption cross-sections, which is advantageous for two-photon fluorescence microscopy (2PFM) as it allows for deeper tissue penetration and reduced phototoxicity. mdpi.comnih.gov The photophysical properties of these probes can be finely tuned by modifying the fluorene core. Interestingly, the isothiocyanate derivatives often exhibit low fluorescence quantum yields, but they "light up" and become highly fluorescent upon conjugation to a biomolecule. mdpi.com This property is highly desirable for reducing background noise in imaging applications.

| Fluorene Derivative | Reactive Group | Target Biomolecule Functionality | Application | Reference |

| 2-(...-2-isothiocyanato-9H-fluoren-7-yl)benzothiazole | Isothiocyanate | Amine groups (e.g., lysine (B10760008) residues in proteins) | Two-Photon Fluorescence Microscopy Imaging | mdpi.com |

| 2-(4-(2-(...-2-isothiocyanato-9H-fluoren-7-yl)vinyl)phenyl)benzothiazole | Isothiocyanate | Amine groups in peptides (e.g., c(RGDfK)) | Bioconjugation and Cellular Imaging | mdpi.comgoogle.com |

Applications in Medicinal Chemistry and Drug Discovery

Fluoren-9-amine Derivatives as Enzyme Inhibitors

Derivatives of 9H-Fluoren-9-amine have been extensively studied as inhibitors of key enzymes implicated in human diseases. nih.govnih.gov The rigid, planar structure of the fluorene (B118485) core allows it to fit into the active sites of enzymes, while the amine group provides a point for modification to enhance potency and selectivity.

In the context of neurodegenerative disorders like Alzheimer's disease, the inhibition of cholinesterases is a primary therapeutic strategy. nih.gov While acetylcholinesterase (AChE) has historically been the main target, butyrylcholinesterase (BChE) is now recognized as a significant biomarker, particularly in advanced stages of Alzheimer's. nih.gov

Researchers have designed and synthesized novel fluoren-9-amine derivatives that exhibit a selective inhibition pattern for BChE. nih.govnih.gov In one study, a series of 15 new derivatives were created and evaluated. nih.govnih.gov These compounds were found to be selective BChE inhibitors, with kinetic analysis revealing a competitive inhibition mechanism. nih.gov Molecular docking studies showed that the tricyclic fluorene core interacts with the Trp82 residue within the anionic site of the BChE enzyme, an interaction similar to that of the established drug tacrine (B349632). nih.gov This selective inhibition presents a promising avenue for developing treatments for later-stage Alzheimer's disease. nih.gov

Table 1: Butyrylcholinesterase (BChE) Inhibitory Activity of Selected Fluoren-9-amine Derivatives

| Compound | BChE IC₅₀ (µM) | AChE IC₅₀ (µM) | Selectivity Index (AChE/BChE) |

|---|---|---|---|

| 3c | 1.17 | > 100 | > 85.47 |

| 3e | 1.25 | > 100 | > 80.00 |

| 3a | 2.53 | > 100 | > 39.53 |

Data sourced from a study on novel fluoren-9-amine derivatives. nih.gov

The over-activation of N-methyl-D-aspartate (NMDA) receptors leads to excitotoxicity, a process implicated in neuronal cell death and various neurological disorders. nih.govnih.gov Consequently, NMDA receptor antagonists are a key area of research. nih.govnih.gov

Notably, the same series of fluoren-9-amine derivatives that showed BChE inhibition were also found to act as antagonists at NMDA receptors. nih.govnih.gov This dual-target approach, where a single molecule addresses two different pathological pathways, is considered highly beneficial for complex conditions like Alzheimer's disease. nih.govnih.gov The compounds demonstrated antagonistic activity at both GluN1/GluN2A and GluN1/GluN2B subunits of the NMDA receptor, further highlighting the therapeutic potential of the fluorene scaffold in neuroprotection. nih.govnih.gov

Antimicrobial Properties of Fluoren-9-amine Conjugates

The rise of antimicrobial resistance necessitates the development of new classes of drugs. nih.govnih.gov The fluorene nucleus is a component of many bioactive compounds and has been shown to be a promising pharmacophore for agents targeting bacteria and fungi. nih.govnih.gov

Derivatives of the fluorene structure have been specifically tested for their effectiveness against multidrug-resistant (MDR) pathogens. In one study, newly synthesized 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues were evaluated against MDR strains of both Gram-positive and Gram-negative bacteria. nih.gov The screening was conducted using an agar (B569324) well diffusion assay, with some of the synthesized compounds showing notable activity compared to standard antibiotics like vancomycin (B549263) and gentamicin. nih.gov Another study synthesized fluorenyl-hydrazonothiazole derivatives and screened them against MDR strains, finding that several compounds possessed activity against Gram-positive bacteria like S. aureus and E. faecalis. mdpi.com

Broader studies have confirmed the antibacterial and antifungal potential of fluorene derivatives. O-aryl-carbamoyl-oxymino-fluorene compounds demonstrated inhibitory effects against a panel of microbes, including Staphylococcus aureus, Pseudomonas aeruginosa, and the fungus Candida albicans. nih.gov The antimicrobial activity was found to be dependent on the chemical substituents on the molecule; for instance, the presence of electron-withdrawing chlorine atoms enhanced activity against S. aureus, while electron-donating methyl groups improved efficacy against C. albicans. nih.gov

Further research into 9H-fluoren containing indoline (B122111) scaffolds also revealed potent antibacterial activity against pathogenic strains such as Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, with Minimum Inhibitory Concentration (MIC) values as low as 25 µg/mL. researchgate.net

Table 2: Antimicrobial Activity of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives

| Compound | Organism | MIC (mg/mL) | MBC (mg/mL) | MBIC (mg/mL) |

|---|---|---|---|---|

| 1d | S. aureus ATCC 25923 | 0.156 | 0.312 | 0.019 |

| 1d | P. aeruginosa ATCC 27853 | 0.625 | 1.25 | 0.078 |

| 1b | C. albicans ATCC 10231 | 0.625 | 1.25 | 0.312 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBIC: Minimum Biofilm Inhibitory Concentration. Data sourced from a study on the microbicidal profile of new fluorene derivatives. nih.gov

Role as Pharmaceutical Intermediates and Building Blocks

Beyond its direct therapeutic applications, the 9H-fluorene framework, particularly when functionalized with an amine group, is a valuable intermediate in organic synthesis. acs.orgacs.org Its rigid structure and modifiable functional groups make it an ideal starting material for constructing more complex, biologically active molecules.

The fluorene moiety is central to the Fmoc (fluorenylmethoxycarbonyl) protecting group, which is fundamental in solid-phase peptide synthesis. medchemexpress.com This demonstrates the role of the fluorene structure as a key building block in creating peptide-based therapeutics. Furthermore, derivatives like N-phenethyl-9H-fluoren-9-imine are used as reactants in advanced catalytic reactions, such as the palladium-catalyzed asymmetric α-C–H alkenylation, to produce chiral allylic amines. acs.orgacs.org These chiral amines are themselves critical structural motifs found in a vast number of pharmaceuticals and bioactive compounds. acs.orgacs.org The use of the fluorene scaffold in these synthetic methodologies underscores its importance as a versatile platform for accessing a wide array of valuable chemical entities. bldpharm.comsigmaaldrich.combldpharm.com

Anti-Cancer and Anti-Tumor Research Involving Fluorene Derivatives

The tricyclic aromatic hydrocarbon structure of fluorene has served as a foundational scaffold for the development of numerous compounds with significant anti-tumor properties. nih.govnih.govnih.gov Research has demonstrated that modifications to the fluorene ring system can yield derivatives with potent activity against various cancer cell lines. nih.govselleckchem.com

Scientists have synthesized and evaluated a range of fluorene derivatives for their potential as antineoplastic agents. nih.gov For instance, a study published in the Journal of Medicinal Chemistry detailed the preparation of compounds like 2,7-di(methanesulfonyloxy)fluorene and dimethyl 2,7-fluorenedisulfonate for anti-tumor screening. dntb.gov.ua Another area of investigation involves the synthesis of methoxy (B1213986) dibenzofluorene (B14450075) derivatives, which have demonstrated excellent antitumor activities in vitro. ccspublishing.org.cn Some of these compounds, such as 2-Methoxy-N-[2'-(13'H-Dibenzo[a,g]-Fluorenyl]-4-(10-Piperidinyl)-Butane-1,4-Diamine, were found to be more active than the established chemotherapy drug cisplatin (B142131) in several cancer cell lines. ccspublishing.org.cn

More recent research has focused on novel mechanisms of action. A 2023 study highlighted a new fluorene derivative, 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF), which was found to inhibit human hepatocellular carcinoma (HCC) cells. nih.gov The anti-cancer effect of MSDF is attributed to its ability to induce an overproduction of reactive oxygen species (ROS), which in turn leads to apoptosis (programmed cell death), anoikis (a form of cell death caused by detachment from the extracellular matrix), and autophagy. nih.gov

Furthermore, 2,7-dichloro-9H-fluorene has been used as a backbone to create thiazolidinone and azetidinone analogues. selleckchem.com Certain compounds from this series showed remarkable activity against human lung carcinoma (A-549) and human breast carcinoma (MDA-MB-231) cell lines, with the azetidinone derivatives proving to be more efficient as anti-cancer agents than the thiazolidinone derivatives. selleckchem.com The carcinogenic properties of fluorene derivatives themselves have also been studied, such as the monofluoro derivatives of 2-acetylaminofluorene, to understand their mechanisms of action. researchgate.net

Table 1: Examples of Anti-Cancer and Anti-Tumor Research on Fluorene Derivatives

| Derivative Class | Research Focus | Key Findings | Citations |

|---|---|---|---|

| Methoxy Dibenzofluorenes | Synthesis and in vitro testing against various tumor lines. | Some derivatives showed higher activity than cisplatin. | ccspublishing.org.cn |

| 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF) | Inhibition of human hepatocellular carcinoma (HCC) cells. | Induces cell death through ROS-mediated apoptosis, anoikis, and autophagy. | nih.gov |

| 2,7-dichloro-9H-fluorene Analogues | Synthesis of thiazolidinone and azetidinone derivatives. | Showed significant activity against lung and breast cancer cell lines. | selleckchem.com |

Applications in Agrochemical Synthesis

The fluorene scaffold is a subject of interest in the design of new agrochemicals, a field where fluorine-containing compounds have become increasingly significant. nih.govccspublishing.org.cnresearchgate.net While specific, commercialized agrochemicals derived directly from 9H-Fluoren-9-amine hydrochloride are not prominently documented, the principles of agrochemical design support its potential as a valuable synthetic building block. Derivatives of fluorene have been noted for their activity as herbicides and growth regulators. researchgate.net

The introduction of fluorine into bioactive molecules is a common strategy in the agrochemical industry to enhance efficacy. ccspublishing.org.cnresearchgate.net Fluorination can modify key parameters such as metabolic stability, lipophilicity, and binding affinity to the target site. researchgate.net Given that over half of newly registered agrochemicals in recent years contain fluorine, the development of novel fluorinated compounds is a major focus of research. nih.gov

This compound serves as a precursor to a functionalized aromatic amine, a common structural motif in a variety of bioactive compounds, including pesticides. The amine group provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecules. For example, the amine can be transformed into amides, sulfonamides, or other functional groups frequently found in active agrochemical ingredients. nih.govnih.gov The inherent properties of the fluorene core can be combined with those of other chemical fragments to develop new herbicides, fungicides, or insecticides. nih.govnih.gov

Development of Cubane-Containing Building Blocks for Drug Discovery

The fluorene structure plays a critical, albeit indirect, role in the cutting-edge field of drug discovery through its use in the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. researchgate.netresearchgate.net This chemical entity is fundamental to modern solid-phase peptide synthesis (SPPS), the primary method for assembling peptides and small proteins. researchgate.net The Fmoc group is attached to the amine group of an amino acid, protecting it from unwanted reactions during the formation of peptide bonds. Its key advantage is its lability to basic conditions (e.g., piperidine), which allows for its clean and rapid removal without affecting other parts of the growing peptide chain.

This methodology is directly relevant to the development of novel and complex building blocks for drug discovery, including those incorporating cubane (B1203433) structures. Cubane is a highly strained, cage-like hydrocarbon that has garnered interest in medicinal chemistry as a bioisostere for benzene (B151609) rings. Replacing a benzene ring with a cubane core can beneficially alter a drug candidate's properties, such as its activity and solubility.

The synthesis of complex peptides or other molecules incorporating functionalized cubanes relies on the precise and controlled chemical steps enabled by protecting groups like Fmoc. For example, a cubane-containing amino acid would be protected with an Fmoc group to allow its incorporation into a peptide sequence via SPPS. Therefore, 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cubane-1-carboxylic acid is a key synthetic intermediate that combines the cubane scaffold with the fluorene-derived protecting group, enabling its use in the synthesis of more complex pharmaceutical agents. The stability and reliability of the Fmoc group, derived from 9-fluorenylmethanol, are thus instrumental in advancing the synthesis of these unique three-dimensional structures for probing biological systems and developing new therapeutics. researchgate.net

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,7-di(methanesulfonyloxy)fluorene |

| 2-acetylaminofluorene |

| 2-Methoxy-N-[2'-(13'H-Dibenzo[a,g]-Fluorenyl]-4-(10-Piperidinyl)-Butane-1,4-Diamine |

| 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cubane-1-carboxylic acid |

| 9-fluorenylmethanol |

| 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene |

| Cisplatin |

| Cubane |

| Dimethyl 2,7-fluorenedisulfonate |

Applications in Material Science and Advanced Functional Materials

Fluorene-Based Polymers for Electronic Devices

Fluorene's rigid, planar structure, combined with the functional versatility of the amine group, makes its polymeric derivatives highly suitable for electronic applications. These polymers often exhibit excellent thermal stability, high photoluminescence quantum yields, and good charge transport properties, which are essential for the fabrication of efficient and durable electronic devices. mdpi.comresearchgate.net

High-Performance Organic Light-Emitting Diodes (OLEDs)

Fluorene-based polymers are prominent candidates for the emissive layer in OLEDs, particularly for generating blue light, which has historically been a challenge for organic materials. umich.edu Their large energy band gaps and high photoluminescence efficiency contribute to bright and pure color emission. mdpi.comumich.edu The inherent solubility of many fluorene (B118485) derivatives facilitates their processing from solution, enabling the fabrication of large-area and flexible displays. umich.edu

To enhance the performance of fluorene-based OLEDs, researchers have developed various strategies. One approach involves the synthesis of oligomers that incorporate electron-donating and electron-withdrawing groups. umich.edu This design facilitates both hole and electron injection and transport, leading to higher external quantum efficiencies (EQE). For instance, a series of blue-light-emitting oligofluorenes demonstrated EQEs as high as 6.1%. umich.edu Another strategy focuses on creating copolymers that can achieve white light emission from a single emissive layer. By incorporating units like benzotriazole (B28993) and thiophene (B33073), researchers can tune the emission color and improve device brightness and efficiency. nih.govrsc.org For example, a fluorene-benzotriazole based polymer with a thiophene linker (TP2) emitted a bright yellow light with a maximum brightness of 243 cd/m² and a current efficiency of 1.38 cd/A. nih.govrsc.org

Table 1: Performance of Selected Fluorene-Based OLEDs

| Polymer/Oligomer | Emission Color | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | External Quantum Efficiency (%) |

| Oligofluorene D1 | Blue | - | - | 2.6 |

| Oligofluorene D2 | Blue | - | - | 6.1 |

| Oligofluorene D3 | Blue | 19416 | - | 4.5 |

| SP3 | Greenish Yellow | 1001 | 0.33 | - |

| TP2 | Bright Yellow | 243 | 1.38 | - |

Field-Effect Transistors (FETs) and Photovoltaic Cells

The excellent charge-carrying capabilities of fluorene-based polymers also make them suitable for applications in field-effect transistors (FETs) and photovoltaic cells (solar cells). researchgate.net In FETs, these materials can act as the active semiconductor layer, with some fluorene-benzotriazole based polymers exhibiting p-type transporting characteristics with mobilities as high as 0.073 cm²/Vs. nih.gov

Table 2: Photovoltaic Properties of Fluorene-Based Copolymers

| Polymer:Acceptor | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Power Conversion Efficiency (%) |

| F8T2:PC71BM (1:1) | - | - | 1.89 | 0.68 |

| F8T2:PC71BM (1:2) | - | - | 1.89 | 1.22 |

| PFBT-FF:PC61BM | -5.99 | -3.43 | - | 1.24 |

| PPh-1F-HD:PC71BM | - | - | - | 7.64 |

Strategies for Enhancing Solubility and Delocalization in Polymeric Systems

A key advantage of fluorene-based polymers is the ability to modify their structure to enhance solubility without compromising their electronic properties. researchgate.net Good solubility is crucial for solution-based processing techniques commonly used in the fabrication of large-area electronic devices. umich.edu

One effective strategy is the introduction of bulky, non-planar side groups onto the fluorene unit. For example, attaching silyl (B83357) ether groups to a fluorene-based polyimide significantly improves its solubility in low-polarity organic solvents like chloroform (B151607) and acetone. nih.govacs.orgacs.org This modification disrupts the regular packing of the polymer chains, allowing solvent molecules to penetrate more easily. nih.gov Similarly, incorporating diphenyl fluorene units into poly(aryl ether ketone) resins leads to materials with both high thermal resistance and good solubility due to the stereoscopic, distorted conformation of the diphenyl fluorene. nih.gov

Another approach involves creating copolymers with other monomers that impart solubility. researchgate.net This method not only improves processability but also allows for the tuning of the polymer's electronic and optical properties. The introduction of these co-monomers can sometimes lead to a higher degree of delocalization, which is beneficial for charge transport. researchgate.net

Development of Fluorene Dyes for Advanced Imaging Techniques (e.g., Two-Photon Fluorescence Microscopy)

Fluorene derivatives have emerged as powerful fluorescent probes for advanced bioimaging techniques like two-photon fluorescence microscopy (TPFM). researchgate.netnih.gov TPFM offers advantages over conventional fluorescence microscopy, including deeper tissue penetration, reduced phototoxicity, and lower background autofluorescence. ucf.edu Fluorene-based dyes are well-suited for TPFM due to their high two-photon absorption (2PA) cross-sections, large Stokes shifts, and high fluorescence quantum yields. nih.gov

The design of these dyes often follows a donor-acceptor-donor (D-A-D) or donor-acceptor (D-A) architecture. ucf.edunih.gov This structure facilitates intramolecular charge transfer upon excitation, which can enhance the 2PA properties. For instance, a D-A-D fluorene derivative with a sulfone acceptor exhibited a 2PA action cross-section greater than 750 GM over a broad spectral range. ucf.edunih.gov Researchers have also developed fluorenone-based probes that can specifically target and image organelles within living cells, such as lysosomes and mitochondria. rsc.org These probes demonstrate high biocompatibility, long-term retention, and low cytotoxicity, making them valuable tools for studying cellular processes. rsc.org

Table 3: Photophysical Properties of Selected Fluorene-Based Dyes for TPFM

| Dye | Architecture | Max. 2PA Cross-Section (GM) | Fluorescence Quantum Yield | Target Organelle |

| Dinitrofluorene 2 | D-A-D | ~1200 | High | - |

| Sulfone 6 | D-A-D | >750 | 0.95 | - |

| Rhodamine B (Commercial) | - | 200 | 0.70 | - |

| TK-Lyso | D-A | - | Good | Lysosomes |

| TK-Mito1 | D-A | - | Good | Mitochondria |

| TK-Mito2 | D-A | - | Good | Mitochondria |

GM = Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s photon⁻¹)

Fluorene-Derived Components in Lubricating and Thermosetting Plastics

The inherent thermal stability and rigid structure of the fluorene moiety make its derivatives valuable components in high-performance polymers like lubricating and thermosetting plastics. researchgate.netogc.co.jp The three-dimensional "cardo" structure of some fluorene derivatives, which contains multiple aromatic rings, imparts a high refractive index and excellent heat resistance. ogc.co.jp

When incorporated into thermosetting resins, fluorene derivatives can enhance the material's mechanical properties and thermal stability. ogc.co.jpepo.org For example, fluorene derivatives can be used as additives in resins to improve fluidity during processing and to increase the flexural strength and modulus of the final cured product. epo.org In the context of lubricating materials, the robust nature of the fluorene core can contribute to the formulation of lubricants that can withstand high temperatures and pressures. researchgate.net

Applications as Corrosion Inhibitors

Research has indicated the potential of fluorene derivatives to act as corrosion inhibitors for metals. The mechanism of inhibition often involves the adsorption of the organic molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. The presence of heteroatoms like nitrogen in the amine group of 9H-Fluoren-9-amine and its derivatives, along with the pi-electrons of the aromatic fluorene ring system, facilitates strong adsorption onto metal surfaces. This protective film can significantly reduce the rate of corrosion.

Theoretical and Computational Studies on 9h Fluoren 9 Amine Hydrochloride Systems

In Silico Prediction of Pharmacokinetic Properties

Computational methods are pivotal in the early stages of drug discovery for forecasting the pharmacokinetic profile of a compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.netsciensage.info These in silico tools help to filter large numbers of compounds down to a few with the most promising characteristics, thereby streamlining the development process. researchgate.net For 9H-Fluoren-9-amine hydrochloride, these predictions are crucial for assessing its potential as an orally administered drug and its ability to reach its intended target within the body.

The following table outlines key pharmacokinetic parameters and the general interpretation of their in silico predictions:

| Property | Description | Favorable In Silico Prediction |

| Oral Bioavailability | The fraction of an orally administered drug that reaches the systemic circulation. | High intestinal absorption, not a substrate for major efflux pumps. |

| Blood-Brain Barrier (BBB) Permeation | The ability of a compound to cross the BBB and enter the central nervous system. | Optimal lipophilicity, low molecular weight, not a P-gp substrate. |

| Aqueous Solubility (logS) | The logarithm of the molar concentration of the compound in water at a specific temperature. | Higher logS values indicate better solubility and potentially better absorption. |

| Lipophilicity (logP) | The logarithm of the partition coefficient between octanol (B41247) and water, indicating a compound's affinity for fatty versus aqueous environments. | A balanced logP is crucial; too high can lead to poor solubility, while too low can hinder membrane permeation. |

| P-glycoprotein (P-gp) Substrate | Prediction of whether the compound is likely to be transported out of cells by the P-gp efflux pump. | A 'No' prediction is generally favorable for oral absorption and BBB penetration. |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.com This method is instrumental in understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Enzyme Active Site Binding Analysis

Docking simulations can elucidate the binding mode of a compound within the active site of an enzyme. ajchem-a.com For instance, studies on other molecules have shown how they fit into the active site of enzymes like histone deacetylases (HDACs), identifying key interactions such as hydrogen bonds and hydrophobic interactions with specific amino acid residues. ajchem-a.com While specific docking studies for this compound were not detailed in the search results, the methodology would involve placing the compound into the binding pocket of a target enzyme and calculating the binding energy to predict its inhibitory potential.

Protein-Ligand Interaction Profiling

Beyond just the active site, docking can provide a comprehensive profile of all interactions between a ligand and a protein. ajchem-a.com This includes identifying the specific amino acid residues involved in the binding and the nature of the interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions). ajchem-a.com This information is critical for understanding the basis of a compound's activity and for guiding the design of more potent and selective derivatives. nih.gov

The following table illustrates the types of interactions that can be identified through protein-ligand interaction profiling:

| Interaction Type | Description |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Electrostatic Interaction | The attraction or repulsion of particles or objects because of their electric charge. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nih.gov These methods can provide insights into a molecule's stability, reactivity, and various spectroscopic properties. For this compound, DFT calculations could be employed to understand its chemical behavior at a fundamental level. For example, mechanistic studies on related compounds have used DFT to reveal the critical role of specific functional groups in facilitating chemical reactions. acs.org

Monte Carlo Simulations for Adsorption and Interfacial Phenomena

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science and chemistry, they are often used to study adsorption and interfacial phenomena. ed.ac.uksciopen.comed.ac.uk For this compound, these simulations could be used to model its adsorption onto surfaces or its behavior at the interface between two different phases, which can be relevant for its formulation and delivery.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability

Traditional methods for the synthesis of fluorene (B118485) derivatives are often being re-evaluated for their environmental impact. Future research is increasingly focused on developing greener and more sustainable synthetic pathways. This includes the use of less toxic reagents, milder reaction conditions, and processes that minimize waste.

A notable trend is the move towards aerobic oxidation of 9H-fluorenes to produce 9-fluorenones, an important precursor, using ambient conditions and readily available bases like potassium hydroxide (B78521) in solvents such as tetrahydrofuran (B95107) (THF). rsc.orgresearchgate.net This method offers high yields and purity for a range of substituted fluorenones. rsc.org Another approach gaining traction is the use of transition-metal catalysts for cost-effective and elegant synthesis from inexpensive aromatic starting materials. researchgate.net For the direct synthesis of 9H-fluoren-9-amine, methods like the reductive amination of 9-fluorenone (B1672902) using catalysts such as iridium complexes with ammonium (B1175870) formate (B1220265) in methanol (B129727) at mild temperatures are being explored. chemicalbook.com These methods represent a shift towards more chemoselective and environmentally benign processes. chemicalbook.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Feature | Traditional Methods | Emerging Sustainable Methods |

| Oxidizing Agents | Often harsh (e.g., chromates) | Air (aerobic oxidation) rsc.org |

| Catalysts | Stoichiometric reagents | Transition-metal catalysts (e.g., Iridium, Palladium) researchgate.netchemicalbook.com |

| Reaction Conditions | High temperatures, harsh acids/bases | Ambient temperature, mild bases rsc.orgchemicalbook.com |

| Solvents | Often chlorinated solvents | Greener solvents (e.g., methanol, THF) rsc.orgchemicalbook.com |

| Efficiency | Can generate significant waste | High atom economy, reduced waste |

Exploration of New Biological Targets for Fluoren-9-amine Scaffolds

The fluorene scaffold is a component of various bioactive compounds with a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects. entrepreneur-cn.comnih.gov Future research is aimed at identifying and validating new biological targets for fluoren-9-amine derivatives.

Researchers are synthesizing and screening libraries of these compounds against a variety of biological targets. For instance, Schiff bases derived from 9-fluorenone have been investigated for their antimicrobial activity against strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov Some derivatives have shown activity comparable to standard antibiotics. nih.gov Molecular docking studies are being used to identify potential protein targets, such as the catalase enzyme from Proteus mirabilis. jocpr.com

Furthermore, modifications of the fluorene ring, such as the synthesis of N-aryl-9-oxo-9H-fluorene-1-carboxamides, have led to the discovery of potent apoptosis inducers. nih.gov Interestingly, substitutions at the 7-position of the 9-oxo-9H-fluorene ring resulted in compounds with improved anticancer activity and a potential change in the mechanism of action, highlighting the potential for discovering novel therapeutic agents. nih.gov

Advanced Materials Development with Tailored Optical and Electronic Properties

Fluorene derivatives are highly regarded for their excellent photoelectric properties, thermal stability, and charge transport capabilities, making them ideal candidates for advanced materials. entrepreneur-cn.commdpi.com They are extensively used in organic light-emitting diodes (OLEDs), solar cells, and sensors. entrepreneur-cn.comresearchgate.net Future research is focused on fine-tuning the molecular structure of fluorene derivatives to achieve tailored optical and electronic properties. mdpi.com

By strategically adding different functional groups to the fluorene core, scientists can create materials with specific emission colors, such as blue, green, and red, for high-performance OLEDs. entrepreneur-cn.comogc.co.jp The introduction of electron-donating and electron-accepting groups can modulate the photophysical properties of these molecules. mdpi.com For example, fluorene derivatives are being developed as hole transport materials in perovskite solar cells, contributing to improved device efficiency and stability. entrepreneur-cn.com

The unique "cardo" or three-dimensional structure of some fluorene derivatives provides high refractive indices and heat resistance, making them suitable for optical plastics used in camera lenses and liquid crystal displays. ogc.co.jp Research into fluorene-based copolymers and their sensory applications is also an active area, with the potential to create sensors for various chemical and biological substances. researchgate.net

Integration of Computational Design with Experimental Synthesis and Characterization

The synergy between computational modeling and experimental work is accelerating the discovery and optimization of new fluorene-based compounds. Density Functional Theory (DFT) and other computational methods are being used to predict the electronic structures, molecular orbitals (HOMO/LUMO energy levels), and spectroscopic properties of fluorene derivatives before they are synthesized. scientific.netnih.gov

This in silico approach allows researchers to screen virtual libraries of compounds and prioritize those with the most promising characteristics for synthesis, saving significant time and resources. nih.gov For example, computational studies have been used to understand the relationship between molecular structure and nonlinear optical (NLO) properties, guiding the design of chromophores with enhanced hyperpolarizability. nih.gov

Machine learning (ML) is also emerging as a powerful tool. ML models can be trained on existing data to predict the properties of new compounds, such as the size of nanoparticles formed from zwitterionic polymers for drug delivery systems. acs.org This integration of computational design, from quantum chemical calculations to machine learning, with experimental synthesis and characterization is a key trend that will continue to drive innovation in the field. acs.orgacs.org

Table 2: Impact of Computational Tools in Fluorene Research

| Computational Technique | Application | Benefit |

| Density Functional Theory (DFT) | Predict electronic structure, absorption spectra, HOMO/LUMO levels. scientific.net | Rational design of materials with specific optical/electronic properties. |

| Molecular Docking | Identify potential biological targets and binding modes. jocpr.com | Accelerates drug discovery by prioritizing compounds for screening. |

| Time-Dependent DFT (TD-DFT) | Calculate excited states and photophysical properties. nih.gov | Design of fluorescent probes and OLED materials with desired emission. |

| Machine Learning (ML) | Predict material properties from structural descriptors. acs.org | High-throughput screening of virtual libraries and material design. |

Multicomponent Reactions and Diversity-Oriented Synthesis with 9H-Fluoren-9-amine Hydrochloride

Multicomponent reactions (MCRs) and diversity-oriented synthesis (DOS) are powerful strategies for rapidly generating large and structurally diverse libraries of molecules from simple starting materials. cam.ac.ukcam.ac.uknih.gov this compound and its derivatives are excellent candidates for these approaches due to the multiple reactive sites on the fluorene core. researchgate.net

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are being employed to create complex and diverse fluorene-containing adducts. rug.nlresearchgate.net For example, 9-isocyano-9H-fluorene can participate in various MCRs to produce novel spiro compounds and other complex derivatives. rug.nl These reactions are highly efficient, often proceeding in a single step with high atom economy. researchgate.net

DOS strategies aim to create collections of molecules that cover a broad area of chemical space, increasing the probability of discovering compounds with novel biological activities. cam.ac.ukcam.ac.uk By using this compound in MCRs and other divergent synthetic pathways, researchers can quickly build libraries of compounds for high-throughput screening in drug discovery and materials science. rsc.orgnih.gov This approach is particularly valuable for exploring new chemical space and identifying lead compounds for further optimization. nih.gov

Q & A

Q. What are the key physicochemical properties of 9H-Fluoren-9-amine hydrochloride relevant to experimental design?